molecular formula C19H38 B1584601 Tridecylcyclohexane CAS No. 6006-33-3

Tridecylcyclohexane

Cat. No.: B1584601
CAS No.: 6006-33-3
M. Wt: 266.5 g/mol
InChI Key: DKRUJKKWJGNYQN-UHFFFAOYSA-N
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Description

Tridecylcyclohexane is an organic compound with the molecular formula C19H38. It belongs to the class of aliphatic hydrocarbons and is characterized by a cyclohexane ring attached to a tridecyl chain. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecylcyclohexane can be synthesized through the hydrogenation of tridecylbenzene. The process involves the catalytic hydrogenation of tridecylbenzene in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation of the aromatic ring to a cyclohexane ring .

Industrial Production Methods: In industrial settings, this compound is produced through a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems helps in achieving efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: Tridecylcyclohexane primarily undergoes substitution reactions due to the presence of the cyclohexane ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Tridecylcyclohexanol

    Reduction: No significant reduction products due to the saturated nature of the compound

    Substitution: Tridecylcyclohexyl halides

Scientific Research Applications

Tridecylcyclohexane finds applications in various fields due to its unique properties:

Mechanism of Action

The mechanism of action of tridecylcyclohexane is primarily based on its hydrophobic nature. It interacts with hydrophobic regions of molecules and surfaces, altering their physical and chemical properties. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    Dodecylcyclohexane: Similar in structure but with a shorter alkyl chain.

    Tetradecylcyclohexane: Similar in structure but with a longer alkyl chain.

    Hexadecylcyclohexane: Similar in structure but with an even longer alkyl chain.

Uniqueness: Tridecylcyclohexane is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This balance makes it particularly effective in applications requiring moderate hydrophobic interactions without excessive bulk .

Properties

IUPAC Name

tridecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h19H,2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRUJKKWJGNYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064080
Record name Cyclohexane, tridecyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-33-3
Record name Tridecylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, tridecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, tridecyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, tridecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tridecylcyclohexane
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Customer
Q & A

Q1: How does the alkyl chain length of n-alkylcyclohexanes affect their melting points under pressure?

A1: Increasing the alkyl chain length in n-alkylcyclohexanes generally leads to higher melting points. [] This trend is also observed under high pressure. [] The study by Domanska and colleagues investigated the melting temperatures of various n-alkylcyclohexanes, including tridecylcyclohexane, under pressures up to 100 MPa. [] Their findings provide valuable insights into the relationship between molecular structure and physical properties of these compounds under different conditions.

Q2: Can this compound enhance the biodegradation of pollutants like pyrene?

A2: Yes, research suggests that this compound can significantly enhance the biodegradation rate of pyrene by specific bacteria. [] A study demonstrated that the addition of 0.8% (vol/vol) this compound doubled the pyrene mineralization rate by a Mycobacterium sp. without being degraded itself. [] This enhancement is attributed to the compound's ability to increase the bioavailability of pyrene to the degrading bacteria. [] The hydrophobic this compound forms emulsified droplets in the aqueous environment, effectively "capturing" the pyrene and facilitating its mass transfer to the Mycobacterium sp. which adheres to these droplets. []

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